Product packaging for DL-Stearoylcarnitine chloride(Cat. No.:CAS No. 18822-91-8)

DL-Stearoylcarnitine chloride

Cat. No.: B098604
CAS No.: 18822-91-8
M. Wt: 464.1 g/mol
InChI Key: YSVYWVPJJXVIFM-UHFFFAOYSA-N
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Description

Overview of Acylcarnitine Metabolism and Physiological Significance

Acylcarnitines are a class of molecules that are crucial for energy metabolism. metwarebio.com They are formed when a fatty acid is attached to a carnitine molecule. bohrium.com This process is essential for transporting long-chain fatty acids from the cell's cytoplasm into the mitochondria, where they undergo β-oxidation to produce energy in the form of ATP. metwarebio.comcreative-proteomics.com

The metabolism of acylcarnitines is a dynamic process that helps maintain cellular energy balance. metwarebio.com Beyond their role in fatty acid oxidation, acylcarnitines are involved in several other important physiological functions:

Regulation of metabolic pathways: Acylcarnitines help regulate the balance between the metabolism of fats and sugars. bohrium.combiocrates.com

Detoxification: They play a role in removing excess and potentially toxic acyl groups from within the cell. metwarebio.com

Metabolic flexibility: Acylcarnitines are important for adapting to different energy demands, such as during fasting or exercise. metwarebio.com

Because of their central role in metabolism, the levels of different acylcarnitines in the body can serve as important biomarkers for diagnosing and understanding various metabolic disorders and mitochondrial dysfunction. metwarebio.combiocrates.com Abnormal acylcarnitine profiles have been linked to a range of conditions, including metabolic diseases, cardiovascular conditions, and neurological disorders. metwarebio.combiocrates.com

Endogenous Nature and Stereoisomeric Forms of Stearoylcarnitine (B3060342)

Stearoylcarnitine is an endogenous metabolite found in the human body, meaning it is produced naturally within our cells. medchemexpress.comtargetmol.com It is specifically a long-chain acylcarnitine, formed from the esterification of L-carnitine with stearic acid, an 18-carbon saturated fatty acid. nih.govcaymanchem.com The formation of endogenous stearoylcarnitine has been observed in tissues like the heart, where it can be synthesized from palmitate through fatty acid chain elongation. nih.gov

The carnitine molecule has a chiral center, which means it can exist in two different spatial arrangements, known as stereoisomers: L-carnitine and D-carnitine. The biologically active form is L-carnitine. nih.govcaymanchem.com Consequently, stearoylcarnitine also exists in different stereoisomeric forms. The naturally occurring form is Stearoyl-L-carnitine. medchemexpress.com

DL-Stearoylcarnitine is a racemic mixture, meaning it contains equal amounts of the D- and L- stereoisomers. invivochem.com In a laboratory or research setting, the term "DL-Stearoylcarnitine chloride" refers to this synthetic mixture, where the chloride ion acts as a counterion. biosynth.comnih.gov The study of these different stereoisomers is important as they can have different biological activities. For example, research on analogues of carnitine has shown that different stereoisomers can have varying effects on key metabolic enzymes like carnitine palmitoyltransferase (CPT). nih.gov

Interactive Data Table: Properties of Stearoylcarnitine Forms

PropertyDL-StearoylcarnitineStearoyl-L-carnitine
Synonyms O-stearoylcarnitine(-)-Stearoylcarnitine, L-Stearoylcarnitine
Nature Racemate (mixture of D and L isomers) invivochem.comEndogenous, biologically active isomer medchemexpress.com
Primary Role in Research Used to study the effects of the stearoylcarnitine molecule as a whole, including potential inhibitory actions. biosynth.comInvestigated for its specific roles in endogenous metabolic pathways and as a biomarker. medchemexpress.comtargetmol.com
Chemical Formula C25H49NO4 invivochem.comC25H49NO4 nih.gov
Molecular Weight 427.66 g/mol invivochem.com427.7 g/mol nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H50ClNO4 B098604 DL-Stearoylcarnitine chloride CAS No. 18822-91-8

Properties

IUPAC Name

(3-carboxy-2-octadecanoyloxypropyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVYWVPJJXVIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017672
Record name 3-Carboxy-N,N,N-trimethyl-2-(stearoyloxy)-1-propanaminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18822-91-8
Record name Stearoyl-dl-carnitine chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18822-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Carboxy-N,N,N-trimethyl-2-(stearoyloxy)-1-propanaminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical and Cellular Mechanisms of Action of Dl Stearoylcarnitine Chloride

Modulation of Glycine (B1666218) Transport Systems

DL-Stearoylcarnitine chloride influences the transport of glycine, a critical neurotransmitter, by interacting with specific transporter proteins.

Glycine Transporter 2 (GlyT2) Inhibition

This compound is recognized as an inhibitor of the glycine transporter 2 (GlyT2). medchemexpress.commedchemexpress.com GlyT2 is crucial for regulating glycine levels at synapses by reuptaking the neurotransmitter into presynaptic neurons. wikipedia.org Research indicates that stearoylcarnitine (B3060342) is a less potent inhibitor of GlyT2 compared to other lipids like oleoyl-L-carnitine. medchemexpress.commedchemexpress.com Specifically, Stearoyl-L-carnitine has been shown to inhibit glycine responses by 16.8% at concentrations up to 3 μM. medchemexpress.commedchemexpress.com The inhibitory effect of acylcarnitines on GlyT2 is of interest because selective inhibitors of this transporter have shown analgesic properties in animal models of pain. nih.gov The mechanism of inhibition by related lipid molecules is thought to be allosteric, involving a binding site distinct from the glycine binding site. nih.govnih.gov

Inhibition of Sodium-Dependent Carnitine Uptake in Renal Cells

In addition to its effects on glycine transporters, this compound also affects carnitine transport. Studies on human proximal convoluted tubular (HPCT) cells have demonstrated that Stearoyl-L-carnitine can inhibit the sodium-dependent uptake of carnitine. caymanchem.com At a concentration of 500 μM, Stearoyl-L-carnitine inhibited the uptake of [3H]carnitine by approximately 52%. medchemexpress.comcaymanchem.com This inhibition of the renal carnitine transport system is significant as this system is vital for maintaining the body's carnitine stores, which are essential for fatty acid metabolism. core.ac.uknih.gov

Effects on Glycine Transport in Xenopus laevis Oocytes

The inhibitory effects of stearoylcarnitine on glycine transport have been characterized using Xenopus laevis oocytes expressing human glycine transporters. nih.govnih.gov In this model system, Stearoyl-L-carnitine at concentrations up to 3 μM was found to inhibit glycine transport by 16.8%. medchemexpress.com This experimental setup is frequently used to study the electrophysiological properties and pharmacology of various transporters, including GlyT1 and GlyT2. nih.govuts.edu.aufrontiersin.org The findings from these oocyte studies have been instrumental in understanding the structure-activity relationship of lipid inhibitors of GlyT2. nih.govnih.gov

Enzyme Activity Modulation

This compound also exerts its effects by modulating the activity of important cellular enzymes, including Protein Kinase C and Lecithin:Cholesterol Acyltransferase.

Protein Kinase C (PKC) Inhibition

Stearoylcarnitine has been identified as an inhibitor of Protein Kinase C (PKC). medchemexpress.commedchemexpress.com PKC is a family of enzymes that play a crucial role in various signal transduction pathways, controlling processes such as cell growth, differentiation, and apoptosis. The inhibitory action of stearoylcarnitine on PKC suggests its potential involvement in modulating these fundamental cellular activities. biosynth.com The synthesis of branched-chain analogs of stearoyl carnitine has been explored to test their ability to inhibit PKC, indicating a specific structural basis for this inhibition. hmdb.ca

Lecithin:Cholesterol Acyltransferase (LCAT) Activity in Animal Plasma

This compound has been shown to inhibit the activity of Lecithin:Cholesterol Acyltransferase (LCAT) in the plasma of some animal species. medchemexpress.commedchemexpress.com LCAT is an enzyme responsible for the esterification of cholesterol, a key step in the maturation of high-density lipoprotein (HDL). Research has demonstrated that stearoyl-L-carnitine at a concentration of 500 μM/ml of plasma inhibits LCAT activity in rats. medchemexpress.comcaymanchem.com However, it is noteworthy that this inhibitory effect was not observed in human plasma under the same conditions. caymanchem.com The differential activity of LCAT in response to various physiological and dietary conditions has been a subject of study in different animal models. nih.govnih.gov

Interactive Data Table: Effects of Stearoylcarnitine on Transporters and Enzymes

Compound Target System/Model Concentration Observed Effect Reference
Stearoyl-L-carnitineGlycine Transporter 2 (GlyT2)Xenopus laevis oocytesUp to 3 μM16.8% inhibition of glycine response medchemexpress.com, medchemexpress.com
Stearoyl-L-carnitineSodium-Dependent Carnitine UptakeHuman Proximal Convoluted Tubular (HPCT) cells500 μM~52% inhibition of [3H]carnitine uptake medchemexpress.com, caymanchem.com
StearoylcarnitineProtein Kinase C (PKC)Not specifiedNot specifiedInhibition medchemexpress.com, medchemexpress.com
Stearoyl-L-carnitineLecithin:Cholesterol Acyltransferase (LCAT)Rat plasma500 μM/mlInhibition caymanchem.com, medchemexpress.com
Stearoyl-L-carnitineLecithin:Cholesterol Acyltransferase (LCAT)Human plasma500 μM/mlNo inhibition caymanchem.com

Potential Link to Carnitine Palmitoyltransferase-I (CPT-I) Activity

This compound, as a long-chain acylcarnitine, is intrinsically linked to the activity of the carnitine palmitoyltransferase (CPT) system. This enzyme system is crucial for the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where they undergo β-oxidation. The system consists of two main enzymes: CPT-I, located on the outer mitochondrial membrane, and CPT-II, located on the inner mitochondrial membrane, along with carnitine/acylcarnitine translocase. medkoo.comhmdb.ca CPT-I catalyzes the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines, including stearoylcarnitine. nih.gov

Elevated levels of stearoylcarnitine have been observed in patients with CPT-II deficiency, indicating its direct involvement in the CPT system's function. medkoo.comhmdb.ca While CPT-I is responsible for the formation of stearoylcarnitine, its activity can also be influenced by various factors. For instance, malonyl-CoA is a known inhibitor of CPT-I, thereby regulating the rate of fatty acid oxidation. uam.es The brain-specific isoform, CPT-1c, has very low acyltransferase activity compared to the liver (CPT-1a) and muscle (CPT-1b) isoforms. pnas.org Although direct modulation of CPT-I activity by this compound is not extensively detailed, the balance and efficiency of the entire CPT system are critical in maintaining cellular lipid homeostasis, and dysregulation can lead to the accumulation of acylcarnitines like stearoylcarnitine. nih.gov

Impact on Cellular Energy Metabolism and Signaling

Mitochondrial Energy Metabolism Perturbations in Pancreatic β-cells

The accumulation of stearoylcarnitine within pancreatic β-cells has been shown to significantly disrupt mitochondrial energy metabolism. medchemexpress.com This disruption is characterized by an impairment of oxidative phosphorylation and a subsequent decrease in cellular ATP levels. medchemexpress.comnih.gov In clonal pancreatic β-cells, exposure to fatty acids leads to mitochondrial dysfunction, making them more susceptible to the uncoupling effects of further fatty acid exposure. nih.gov This increased sensitivity can lead to mitochondrial depolarization. nih.gov The accumulation of stearoylcarnitine contributes to energy deficiency and an arrest of insulin (B600854) synthesis, which are hallmarks of β-cell dysfunction in the context of type 2 diabetes. medchemexpress.com

Cell TypeCompoundConcentrationDurationObserved Effect on Mitochondrial MetabolismReference
MIN6 CellsStearoylcarnitine100 μM2 hImpaired mitochondrial energy metabolism. medchemexpress.com
Pancreatic β-cells (in T2D mouse model)StearoylcarnitineNot specifiedNot specifiedAccumulation leads to energy deficiency via excessive β-oxidation and depletion of TCA cycle and oxidative phosphorylation metabolites. medchemexpress.com
MIN6 CellsOleate (FFA)0.4 mM72 hIncreased sensitivity to acute uncoupling effect of FFA, increased mitochondrial depolarization, and decreased cellular ATP. nih.gov

Activation of Proinflammatory Pathways (e.g., NFκB)

Research suggests a link between the accumulation of certain acylcarnitines and the activation of proinflammatory pathways. While direct studies on this compound are limited, related long-chain acylcarnitines have been implicated in activating pathways such as Nuclear Factor-kappa B (NF-κB). nih.gov NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation. nih.gov The activation of such proinflammatory pathways is a recognized contributor to insulin resistance. nih.gov For instance, the inflammatory cytokine Tumor Necrosis Factor (TNF) can activate NF-κB, leading to downstream cellular effects. nih.gov The accumulation of lipid-derived metabolites due to inefficient fatty acid β-oxidation is hypothesized to be a trigger for these inflammatory responses. nih.gov

Role in Fatty Acid Chain Elongation and Synthesis

Evidence from studies on perfused rat hearts demonstrates that stearoylcarnitine can be synthesized from palmitate through fatty acid chain elongation. nih.gov This process involves the addition of two-carbon units to a pre-existing fatty acid chain. The near-identical isotope enrichment in both palmitoylcarnitine (B157527) and stearoylcarnitine during these experiments suggests that the substrate (palmitoyl-CoA) and the product (stearoyl-CoA) of this elongation process have ready access to carnitine palmitoyltransferase, indicating a potential mitochondrial location for this pathway. nih.gov The enzyme ELOVL6, which is expressed in the heart, is known to catalyze the malonyl-CoA dependent elongation of palmitic acid to stearic acid. nih.gov This indicates that cellular pools of stearoylcarnitine can be derived not only from the direct uptake of stearic acid but also from the elongation of shorter-chain fatty acids.

Metabolic Pathways and Biological Roles of Dl Stearoylcarnitine Chloride

Integration within Fatty Acid Oxidation and Transport

Stearoylcarnitine (B3060342) is a critical intermediate in the metabolic pathway that converts long-chain fatty acids into energy. Its primary function is to facilitate the movement of stearic acid, an 18-carbon saturated fatty acid, into the mitochondrial matrix where β-oxidation occurs.

The inner mitochondrial membrane is impermeable to long-chain fatty acids activated as acyl-CoA esters in the cytoplasm. The carnitine shuttle system is the essential transport mechanism that overcomes this barrier. hmdb.canih.gov This system involves a series of enzymatic steps:

Esterification: Long-chain acyl-CoAs, such as stearoyl-CoA, are esterified to L-carnitine on the outer mitochondrial membrane. This reaction is catalyzed by carnitine palmitoyltransferase 1 (CPT1). mdpi.com The product of this reaction is a long-chain acylcarnitine, in this case, stearoylcarnitine.

Translocation: The newly formed stearoylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT). mdpi.comresearchgate.net

Re-esterification: Once inside the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) catalyzes the reverse reaction, converting stearoylcarnitine back to stearoyl-CoA and freeing L-carnitine. mdpi.com

The regenerated stearoyl-CoA is now available for β-oxidation, a cyclical process that breaks down the fatty acid chain to produce acetyl-CoA, which then enters the citric acid cycle for ATP production. nih.gov The free L-carnitine is transported back to the cytoplasm by CACT, ready to participate in another round of fatty acid transport. researchgate.net

Beyond its transport role, the carnitine system, including the formation and breakdown of stearoylcarnitine, is crucial for maintaining the balance of the mitochondrial acyl-CoA/CoA pool. mdpi.com This ratio is a critical regulator of mitochondrial metabolism. By converting acyl-CoAs to acylcarnitines, the cell can prevent the accumulation of acyl-CoA esters, which can be toxic and inhibit numerous mitochondrial enzymes, including those involved in the citric acid cycle and gluconeogenesis. mdpi.combevital.no

The formation of stearoylcarnitine serves as a buffer for the stearoyl-CoA pool, ensuring that the concentration of free coenzyme A (CoA) remains adequate for other essential metabolic reactions to proceed. bevital.noresearchgate.net This regulation helps to maintain cellular energy homeostasis. bevital.no

Association with Lipid Metabolism and Biosynthesis Processes

Stearoylcarnitine is not only involved in the catabolism of fatty acids but is also associated with their synthesis and modification. Research has shown that stearoylcarnitine can be formed from the chain elongation of shorter fatty acids. For instance, studies in perfused rat hearts demonstrated that palmitate (a 16-carbon fatty acid) can be directly elongated to stearate, which is then converted to stearoylcarnitine. nih.gov This suggests a close link between fatty acid elongation pathways and the carnitine shuttle, potentially occurring within the mitochondria. nih.gov

The presence of stearoylcarnitine and other acylcarnitines is also linked to anabolic processes like the biosynthesis of membrane and storage lipids. researchgate.net Fatty acids are essential components of phospholipids, which form cellular membranes. The remodeling of these fatty acids to meet specific tissue and organelle requirements involves processes like chain elongation, and the resulting acyl chains can be temporarily stored and transported as acylcarnitines. nih.gov

Carnitine Cycle and Acylcarnitine Formation

The carnitine cycle is the biochemical pathway responsible for the transport of long-chain fatty acids into the mitochondria for oxidation. The formation of stearoylcarnitine is a central step in this cycle for stearic acid.

The key enzymes and transporter involved in the formation and transport of stearoylcarnitine within the carnitine cycle are detailed in the table below.

ComponentLocationFunction
Carnitine Palmitoyltransferase 1 (CPT1)Outer Mitochondrial MembraneCatalyzes the esterification of stearoyl-CoA and L-carnitine to form stearoylcarnitine and Coenzyme A. mdpi.com
Carnitine-Acylcarnitine Translocase (CACT)Inner Mitochondrial MembraneTransports stearoylcarnitine into the mitochondrial matrix in exchange for free L-carnitine. mdpi.comresearchgate.net
Carnitine Palmitoyltransferase 2 (CPT2)Inner Mitochondrial Membrane (Matrix Side)Converts stearoylcarnitine back to stearoyl-CoA and L-carnitine within the mitochondrial matrix. mdpi.com

This cycle ensures a continuous supply of long-chain fatty acids for energy production while regenerating the necessary precursors, L-carnitine and Coenzyme A, for the process to continue.

Endogenous Production and Regulation

Stearoylcarnitine is an endogenous metabolite, meaning it is produced within the body. medchemexpress.commedchemexpress.com Its primary source is the esterification of stearoyl-CoA, which itself can be derived from the diet or from de novo lipogenesis and fatty acid elongation. nih.govdiva-portal.org For example, research has demonstrated the direct chain elongation of perfused palmitate to form stearate, which subsequently appears as stearoylcarnitine, highlighting a direct biosynthetic pathway in tissues like the heart. nih.gov

Dl Stearoylcarnitine Chloride As a Research Biomarker

Metabolomics Approaches for Disease Biomarker Identification

Metabolomics is a powerful analytical approach used in the systematic study of small molecules, or metabolites, within a biological system. mdpi.comki.se This field provides a direct snapshot of the phenotype resulting from the interplay between genetic and environmental factors. ki.se By identifying and quantifying the complete set of metabolites, known as the metabolome, researchers can uncover biochemical changes associated with disease states. mdpi.comki.se These altered metabolite profiles can serve as valuable biomarkers for disease diagnosis, prognosis, and for monitoring therapeutic responses. mdpi.com

Acylcarnitines, a class of compounds that includes DL-stearoylcarnitine chloride, are fatty acid metabolites crucial for cellular energy metabolism. nih.gov They have historically been used to diagnose inborn errors of metabolism. bmj.com Increasingly, metabolomics studies are identifying acylcarnitines as key indicators in a wide range of conditions, including metabolic disorders, cardiovascular diseases, diabetes, and neurological disorders. nih.govbiocrates.com The analysis of acylcarnitine profiles, often performed using tandem mass spectrometry (MS/MS), allows for the detection of perturbations in metabolic pathways. bmj.comnih.gov For instance, in diseases involving mitochondrial dysfunction, the accumulation of specific acylcarnitines can signal impaired fatty acid oxidation. metwarebio.com

The primary advantage of using metabolomics for biomarker discovery lies in its ability to provide a functional readout of cellular activity, bridging the gap between genotype and phenotype. ki.se The identification of specific metabolites like stearoylcarnitine (B3060342) that are altered in disease can offer insights into the underlying pathophysiology and point to new therapeutic targets. mdpi.com

Association with Neurological Conditions

Alterations in the levels of long-chain acylcarnitines, such as stearoylcarnitine, have been implicated in various neurological conditions. These molecules play a critical role in brain energy metabolism, and their dysregulation can be indicative of underlying neuropathological processes. rsu.lv

The role of stearoylcarnitine as a biomarker in Parkinson's disease (PD) is an area of active investigation, with studies presenting seemingly contrasting findings. Some research indicates that stearoylcarnitine is a potential biomarker for the pathogenesis of PD. medchemexpress.com One metabolomics study on patients with parkin-linked Parkinson's disease (PARK2) found elevated levels of stearoylcarnitine (C18) in the serum compared to control subjects. nih.gov This increase was suggested to be part of a broader alteration in fatty acid metabolism. nih.gov

Conversely, other research has pointed to a decrease in long-chain acylcarnitines in PD. A comprehensive metabolome analysis identified decreased levels of seven long-chain acylcarnitines, including stearoylcarnitine, in the plasma of two separate PD cohorts. nih.gov This study suggested that the decrease in these acylcarnitines could indicate an initial suppression of mitochondrial β-oxidation, a key process in energy production. nih.gov These findings highlight the complexity of metabolic changes in Parkinson's disease and underscore the need for further research to clarify the role of stearoylcarnitine and other acylcarnitines in its pathophysiology.

Table 1: Research Findings on Stearoylcarnitine in Parkinson's Disease

Study TypeSampleFindingImplicationReference
MetabolomicsSerumIncreased Stearoylcarnitine (C18)Altered fatty acid metabolism nih.gov
MetabolomicsPlasmaDecreased Long-chain acylcarnitinesSuppression of mitochondrial β-oxidation nih.gov

Hypoxic-ischemic brain injury (HIBI), a condition caused by a lack of oxygen and blood flow to the brain, leads to significant metabolic disturbances, including mitochondrial dysfunction. nih.gov Research using a mouse model of neonatal HIBI has demonstrated significant alterations in brain acylcarnitine levels following the injury. nih.gov

Specifically, at 30 minutes post-injury, levels of stearoylcarnitine were found to be significantly increased in the cortex, striatum/thalamus, and cerebellum of the injured mouse pups. nih.gov This accumulation is thought to be a consequence of the inhibition of mitochondrial beta-oxidation due to hypoxia, which disrupts the normal processing of fatty acids for energy. nih.gov These findings suggest that stearoylcarnitine could serve as an early biomarker for the acute phase of HIBI. However, it is noteworthy that these elevations in brain acylcarnitine levels were transient, resolving by 24 hours after the initial injury. nih.gov

The cerebellum is one of the brain regions affected by the metabolic changes following hypoxic-ischemic brain injury. In a study on neonatal mouse pups subjected to HIBI, a notable increase in the concentration of stearoylcarnitine was observed in the cerebellum 30 minutes after the injury. nih.gov This finding was part of a broader pattern of elevated long-chain acylcarnitines in different brain regions. nih.gov The enrichment of the carnitine palmitoyltransferase (CPT) system, which is responsible for generating acylcarnitines, in the cerebellum further highlights the potential importance of this metabolic pathway in this brain region. nih.gov

Table 2: Stearoylcarnitine Levels in Brain Regions After Hypoxic-Ischemic Brain Injury (HIBI) in a Mouse Model

Brain RegionChange in Stearoylcarnitine Level (30 min post-HIBI)Reference
CortexIncreased nih.gov
Striatum/ThalamusIncreased nih.gov
CerebellumIncreased nih.gov

Link to Metabolic Dysregulation

Emerging evidence has linked long-chain acylcarnitines, including stearoylcarnitine, to the metabolic dysregulation characteristic of type 2 diabetes mellitus (T2DM). medchemexpress.com Research suggests that in the context of T2DM, there is an accumulation of stearoylcarnitine in pancreatic β-cells. medchemexpress.com This buildup is proposed to cause an imbalance in insulin (B600854) synthesis and secretion, ultimately leading to β-cell dysfunction. medchemexpress.com

The proposed mechanism involves the excessive β-oxidation of fatty acids within the β-cells, which leads to a depletion of metabolites essential for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. medchemexpress.com This disruption in cellular energy metabolism impairs the ability of the β-cells to produce and release insulin in response to glucose. medchemexpress.com Furthermore, studies in African-American women with T2DM have shown a significant increase in the plasma concentrations of fatty acylcarnitines, which is indicative of incomplete long-chain fatty acid β-oxidation. nih.gov These findings position stearoylcarnitine as a potential biomarker and a mechanistic link in the pathophysiology of T2DM.

Correlation with Acne Vulgaris

Recent genetic research has illuminated a potential causal relationship between serum levels of stearoylcarnitine and acne vulgaris. A 2024 Mendelian randomization study investigated the link between 309 serum metabolites and acne vulgaris, identifying stearoylcarnitine as having a significant correlation with the condition. nih.govresearchgate.net The forward Mendelian randomization analysis, which assesses the causal effect of the metabolite on the disease, found a significant association. nih.govresearchgate.net

Upon validation using data from the FinnGen database, stearoylcarnitine was the only metabolite that was successfully and conclusively validated, suggesting a potential protective role against acne vulgaris. nih.govresearchgate.net While the precise mechanism for this association is not yet fully understood, it is hypothesized to be related to the compound's influence on cellular immunity and lipid metabolism. researchgate.net Some research suggests that elevated levels of stearoylcarnitine may be negatively correlated with CD4+ T cell counts, which are involved in the inflammatory response characteristic of acne. researchgate.net These findings point towards new avenues for research into the metabolic underpinnings of acne and potential therapeutic targets. nih.govresearchgate.net

Table 1: Mendelian Randomization Analysis of Stearoylcarnitine and Acne Vulgaris

Analysis Finding Significance Implication
Primary MR Analysis 14 serum metabolites, including stearoylcarnitine, significantly associated with acne vulgaris. nih.govresearchgate.net Statistically Significant Suggests a potential causal link between these metabolites and acne.
Reverse MR Analysis No significant causal association found for acne vulgaris influencing stearoylcarnitine levels. nih.govresearchgate.net Not Statistically Significant The presence of acne does not appear to cause changes in stearoylcarnitine levels.

| Validation Analysis | Stearoylcarnitine was conclusively validated as having a significant correlation with acne vulgaris. nih.govresearchgate.net | Statistically Significant | Confirms a robust association, highlighting stearoylcarnitine as a protective factor. researchgate.net |

Altered Levels in Specific Physiological States

Chronic Fatigue Syndrome

The role of carnitines in Chronic Fatigue Syndrome (CFS), also known as Myalgic Encephalomyelitis (ME), has been a subject of investigation, with some studies indicating a deficiency. Research has found that plasma levels of stearoyl-L-carnitine are decreased in patients with CFS. netascientific.comcaymanchem.comcaymanchem.com This finding is part of a broader pattern observed in some studies where individuals with CFS have significantly lower serum concentrations of total carnitine, free carnitine, and acylcarnitines compared to healthy controls. nih.govme-pedia.org

This deficiency in carnitine and its esters may point to an underlying mitochondrial dysfunction, as carnitine is crucial for transporting fatty acids into mitochondria for energy production. nih.gov A statistically significant correlation has been reported between lower serum carnitine levels and reduced functional capacity in CFS patients. nih.govme-pedia.org However, the findings are not entirely consistent across all studies. Some research has failed to find significant differences in carnitine levels between CFS patients and control groups, suggesting that carnitine deficiency may not be a universal feature of the syndrome. researchgate.net

Table 2: Summary of Research on Carnitine Levels in Chronic Fatigue Syndrome

Study Focus Finding Potential Implication
Acylcarnitine Levels Decreased acylcarnitine levels reported in some CFS patient groups. nih.govme-pedia.org May indicate impaired mitochondrial energy metabolism. nih.gov
Total & Free Carnitine Significantly lower serum total and free carnitine levels found in some studies. nih.gov Correlated with poorer functional capacity and clinical symptoms. nih.gov

| Contradictory Evidence | Some studies report no significant differences in serum carnitine levels between CFS patients and controls. researchgate.net | Suggests carnitine deficiency may not be a universal cause of symptoms in all CFS patients. researchgate.net |

End-Stage Renal Disease

In contrast to chronic fatigue syndrome, patients with end-stage renal disease (ESRD) exhibit elevated plasma levels of stearoyl-L-carnitine. netascientific.comcaymanchem.comcaymanchem.com Chronic kidney disease disrupts normal carnitine homeostasis. As the disease progresses, the kidneys' ability to synthesize carnitine and efficiently excrete acylcarnitines is diminished. mdpi.com This leads to an accumulation of acylcarnitines, including long-chain variants like stearoylcarnitine, in the blood and cells, which can contribute to cellular toxicity. mdpi.comnih.gov

A 2013 study identified several long-chain acylcarnitines, including stearoylcarnitine, as significant markers of cardiovascular mortality in incident dialysis patients. nih.gov In this metabolomics study, stearoylcarnitine was one of four long-chain acylcarnitines that were strongly intercorrelated and significantly elevated in patients who later experienced cardiovascular death compared to controls. nih.gov The accumulation is significant; mean plasma oleoylcarnitine (B228390) (a closely correlated acylcarnitine) was found to be 4.8 to 6.2 times higher in ESRD patients compared to individuals with normal kidney function. nih.gov While hemodialysis can remove some carnitine and its esters, it does not fully correct the imbalance of long-chain acylcarnitines. researchgate.netmdpi.com

Table 3: Acylcarnitine Levels in End-Stage Renal Disease (ESRD) vs. Normal Kidney Function

Metabolite Group Status in ESRD Patients Fold Increase (Relative to Normal) Association
Stearoylcarnitine Elevated netascientific.comnih.gov Not specified, but significantly higher in cases vs. controls nih.gov Marker for cardiovascular death nih.gov
Oleoylcarnitine Elevated nih.gov 4.8-fold (ESRD controls) to 6.2-fold (ESRD cases) nih.gov Strongly correlated with stearoylcarnitine; predicts mortality nih.gov
Linoleylcarnitine Elevated nih.gov Not specified, but significantly higher in cases vs. controls nih.gov Marker for cardiovascular death nih.gov

| Palmitoylcarnitine (B157527) | Elevated nih.gov | Not specified, but significantly higher in cases vs. controls nih.gov | Marker for cardiovascular death nih.gov |

Preeclampsia

Stearoylcarnitine has emerged as a promising research biomarker for the prediction of preeclampsia, a serious hypertensive disorder of pregnancy. targetmol.comuwo.ca Metabolomic studies have identified stearoylcarnitine in maternal serum during the first trimester as a potential predictive marker for both early-onset preeclampsia (EO-PE) and late-onset preeclampsia (LO-PE). nih.gov

In one nested case-control study, stearoylcarnitine was among twelve metabolites that were significantly different between women who later developed EO-PE and the control group. nih.gov Researchers have worked to incorporate this metabolite into predictive models. The addition of stearoylcarnitine to a model that included maternal characteristics, mean arterial pressure (MAP), and other established protein biomarkers (PAPPA, PlGF, and taurine) improved the predictive power for early-onset preeclampsia. nih.govtandfonline.com Similarly, a model for late-onset preeclampsia was improved by the inclusion of stearoylcarnitine. nih.govtandfonline.com

Table 4: Predictive Models for Preeclampsia Including Stearoylcarnitine

Preeclampsia Type Predictive Model Components Achieved AUC*
Early-Onset (EO-PE) Maternal Characteristics, MAP, PAPPA, PLGF, Taurine, and Stearoylcarnitine nih.govtandfonline.com 0.784 nih.gov
Late-Onset (LO-PE) Maternal Characteristics, MAP, PAPPA, PLGF, and Stearoylcarnitine nih.govtandfonline.com 0.700 nih.gov

*AUC (Area Under the Curve) is a measure of the predictive ability of a model, with 1.0 being perfect prediction and 0.5 being random chance.

Influence of Hormonal Regulation (e.g., Testosterone)

While direct research on testosterone's regulation of this compound is limited, an indirect relationship can be inferred through their mutual connections to lipid metabolism and immune function. Testosterone (B1683101) biosynthesis is a multi-step enzymatic process that begins with cholesterol. ijmb.in The amount of testosterone synthesized is inversely related to the storage of cholesterol in lipid droplets within Leydig cells. ijmb.in Since carnitine and its esters, like stearoylcarnitine, are fundamental to fatty acid transport and metabolism, they are intrinsically linked to the lipid homeostasis that is essential for steroidogenesis. ontosight.ainih.gov

Furthermore, testosterone is known to exert regulatory effects on the immune system. uc.edu Studies have shown that men with higher levels of testosterone can have a weaker immune response to influenza vaccination. stanford.edu This immunomodulatory effect is linked to testosterone's ability to influence the expression of genes involved in immune regulation. stanford.edu Interestingly, as mentioned previously, stearoylcarnitine's role in acne vulgaris is thought to be connected to its influence on cellular immunity, with a potential negative correlation to CD4+ T-cell counts. researchgate.net This intersection suggests a potential pathway where testosterone could indirectly influence stearoylcarnitine levels by modulating the immune and metabolic states of the body. Additionally, research in animal models has shown that L-carnitine supplementation can ameliorate reproductive damage and improve testosterone synthesis pathways that have been suppressed by oxidative stress. nih.gov

Compound Reference Table

Compound Name
This compound
Stearoylcarnitine
L-carnitine
Acylcarnitine
Oleoylcarnitine
Linoleylcarnitine
Palmitoylcarnitine
Taurine
Cholesterol

Research Methodologies and Analytical Approaches for Dl Stearoylcarnitine Chloride

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) offers high sensitivity and specificity for the analysis of acylcarnitines like DL-stearoylcarnitine chloride by measuring the mass-to-charge ratio of ionized molecules. metwarebio.com Different MS-based approaches provide varying levels of separation and structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and powerful technique for the analysis of acylcarnitines. creative-proteomics.com This method combines the separation capabilities of liquid chromatography with the precise detection of tandem mass spectrometry. creative-proteomics.com In this approach, biological samples containing acylcarnitines are first separated based on their physicochemical properties by passing them through a liquid chromatography column. The separated molecules are then introduced into the mass spectrometer, where they are ionized and fragmented. This fragmentation pattern, which is unique to each molecule, allows for highly selective and sensitive identification and quantification. creative-proteomics.comacs.orgacs.org

LC-MS/MS has proven to be a transformative tool in metabolomics, enabling researchers to study acylcarnitine metabolism in various biological matrices and its association with different diseases. creative-proteomics.com For instance, in studies of fatty acid metabolism in perfused rat hearts, HPLC/MS was used to analyze acylcarnitines after isolation by solid-phase extraction. nih.gov This technique allowed for the detection of stearoylcarnitine (B3060342), providing insights into fatty acid chain elongation. nih.gov

Key Features of LC-MS/MS in this compound Analysis

FeatureDescriptionReference
SeparationLiquid chromatography separates acylcarnitines based on their chemical properties before they enter the mass spectrometer. creative-proteomics.com
IonizationThe separated acylcarnitines are ionized, typically using electrospray ionization (ESI). nih.gov
FragmentationTandem mass spectrometry (MS/MS) involves the fragmentation of selected ions to generate a characteristic spectrum for each analyte. acs.orgacs.org
DetectionProvides high sensitivity and specificity for the identification and quantification of specific acylcarnitine species. creative-proteomics.comcas.cz

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS/MS) is an advancement of the conventional LC-MS/MS technique. UHPLC utilizes columns with smaller particle sizes, which allows for higher separation efficiency and faster analysis times. researchgate.netresearchgate.net This enhanced resolution is particularly beneficial for separating isomeric and isobaric acylcarnitines, which have the same mass but different structures. researchgate.net

A validated UHPLC-MS/MS method has been successfully used for the quantitative determination of various acylcarnitines, including stearoylcarnitine, in biological samples. researchgate.netnih.gov This method has been applied to analyze samples from patients with metabolic disorders, demonstrating its clinical utility. nih.gov For example, in the analysis of a rat heart perfused with palmitic acid, UHPLC-MS/MS chromatograms showed significant increases in myristoyl-, palmitoyl-, and stearoylcarnitine. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of acylcarnitines. nih.govresearchgate.net In GC-MS, volatile derivatives of the analytes are separated in a gaseous mobile phase. researchgate.net While historically significant, GC-MS is often used in conjunction with derivatization to make the acylcarnitines volatile enough for analysis. researchgate.net

A stable isotope dilution GC-chemical ionization-MS method has been developed for the quantitative profiling of plasma acylcarnitines, including C18 species like stearoylcarnitine. researchgate.net This method involves the transformation of acylcarnitines into acyloxylactones before analysis. researchgate.net GC-MS has also been used to verify the purity of fatty acids used in perfusion experiments to ensure that the observed stearoylcarnitine is not a result of contamination. nih.gov

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical step in the analysis of this compound to remove interfering substances and enhance detection sensitivity. Derivatization, the chemical modification of an analyte, is often employed to improve its chromatographic behavior and ionization efficiency in mass spectrometry. ddtjournal.comresearchgate.net

Pentafluorophenacyl Ester Derivatization

Derivatization with pentafluorophenacyl trifluoromethanesulfonate (B1224126) is a common strategy for the analysis of carnitine and acylcarnitines. acs.orgacs.orgnih.gov This process is rapid and complete, with no significant hydrolysis of the acylcarnitines. acs.orgacs.org The resulting pentafluorophenacyl esters of acylcarnitines exhibit excellent chromatographic properties and yield specific product ions in MS/MS analysis, which aids in their selective detection. acs.orgacs.org

Specifically, the fragmentation of acylcarnitine pentafluorophenacyl esters typically results in two key product ions: one from the loss of a neutral molecule of mass 59 (trimethylamine) and another characteristic ion at m/z 293. acs.orgacs.org This derivatization strategy has been successfully applied in a comprehensive analytical system involving isolation by solid-phase extraction, sequential ion-exchange/reversed-phase chromatography, and detection by an ion trap mass spectrometer. acs.orgacs.orgnih.gov

Research Findings with Pentafluorophenacyl Ester Derivatization

Study FocusKey FindingReference
Analysis of Spiked Serum AlbuminDemonstrated successful isolation, derivatization, and detection of 15 different acylcarnitines. acs.orgnih.gov
Quantification in Rat LiverSuccessfully applied the strategy to quantify carnitine and acetylcarnitine. acs.orgnih.gov
Analysis of Perfused Rat HeartAcylcarnitines, including stearoylcarnitine, were derivatized and analyzed by HPLC/MS to study fatty acid chain elongation. nih.gov
Quantitative UHPLC-MS/MS MethodUsed in a validated method for the precise quantification of acylcarnitines in various biological specimens. nih.govscilit.com

Dimethylaminophenyl Bromide (DmPABr) Derivatization

Dimethylaminophenacyl bromide (DmPABr) is a derivatization reagent that can simultaneously label carboxylic acids, thiols, and amines. researchgate.net This broad reactivity makes it suitable for comprehensive metabolomic analyses. researchgate.net The derivatization with DmPABr introduces a tertiary amine group, which is highly ionizable, leading to enhanced sensitivity in positive ionization mode mass spectrometry. researchgate.net

A UPLC-MS/MS method utilizing DmPABr derivatization has been developed for the measurement of 64 central carbon and energy-related metabolites, including acylcarnitines like stearoylcarnitine. researchgate.net This method has been applied to analyze cell cultures and has shown definitive changes in metabolite levels under experimental conditions. researchgate.net

Isotope-Labeled Internal Standards (e.g., Deuterated Forms)

The accurate quantification of acylcarnitines, including this compound, in biological samples is crucial for metabolic research and clinical diagnostics. iu.edusigmaaldrich.combevital.no Tandem mass spectrometry (MS/MS) is the preferred analytical method due to its high sensitivity and ability to multiplex, allowing for the simultaneous measurement of multiple analytes. sigmaaldrich.com To ensure the precision and reliability of these measurements, stable isotope-labeled internal standards, particularly deuterated forms, are indispensable. iu.edunih.gov

These internal standards are molecules that are chemically identical to the analyte of interest but have one or more atoms replaced by a heavier isotope, such as deuterium (B1214612) (²H). nih.gov For instance, deuterated stearoylcarnitine would be used as an internal standard for the quantification of endogenous stearoylcarnitine. lumiprobe.com Commonly used deuterated internal standards for general acylcarnitine analysis include [²H₃]-labeled C2, C3, C4, C8, C14, and C16 acylcarnitines. iu.edu

The use of these labeled standards is critical for several reasons:

Correction for Matrix Effects: Biological samples like plasma and blood spots are complex matrices that can interfere with the ionization of the analyte, either suppressing or enhancing the signal. Since the isotope-labeled internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. By comparing the signal of the analyte to the known concentration of the internal standard, these effects can be accurately compensated for. iu.edu

Compensation for Sample Loss: During the multi-step process of sample preparation, which can include extraction, derivatization, and purification, some of the analyte may be lost. The stable isotope-labeled internal standard is added to the sample at the very beginning of this process, and any losses will affect both the analyte and the standard equally, thus ensuring the final calculated concentration remains accurate. iu.edusigmaaldrich.com

The standard workflow involves diluting the biological specimen (e.g., plasma or a dried blood spot extract) with a solution containing a mixture of these deuterated internal standards. iu.edusigmaaldrich.com After processing and analysis by MS/MS, the ratio of the signal from the endogenous acylcarnitine to its corresponding deuterated internal standard is used to calculate its precise concentration. nih.gov

In Vitro Cell-Based Research Models

Xenopus laevis Oocytes

Xenopus laevis (African clawed frog) oocytes are a valuable in vitro model system for studying transport proteins due to their large size and efficient expression of exogenous mRNA. nih.govresearchgate.net In the context of this compound research, these oocytes have been utilized to investigate carnitine transport mechanisms and the effects of acylcarnitines on transporter function.

Research has shown that native Xenopus oocytes possess an endogenous Na⁺-dependent L-carnitine transport system. nih.govnih.gov This system can be further studied by injecting mRNA isolated from other tissues, such as rat renal cortex, to express specific transporters and characterize their properties. nih.govnih.gov In such studies, long-chain acylcarnitines have been shown to be inhibitors of this transport. For example, L-palmitoylcarnitine, which is structurally very similar to stearoylcarnitine, predominantly inhibits the expressed rat renal Na⁺-dependent L-carnitine transport system in the oocytes. nih.govnih.gov

More directly, stearoyl-L-carnitine itself has been demonstrated to inhibit glycine (B1666218) transport in Xenopus laevis oocytes. At concentrations up to 3 µM, stearoyl-L-carnitine inhibited glycine transport by 16.8%. medchemexpress.com

Table 1: Research Findings in Xenopus laevis Oocytes

Compound Concentration Effect Reference
Stearoyl-L-carnitine up to 3 µM Inhibits glycine transport by 16.8% medchemexpress.com

Human Proximal Convoluted Tubular (HPCT) Cells

Human proximal convoluted tubular (HPCT) cells are a critical in vitro model for studying renal function, particularly the reabsorption of essential molecules from the glomerular filtrate. mdpi.comzen-bio.com These cells are known to play a major role in carnitine homeostasis by reabsorbing it from the urine.

Research using HPCT cells has demonstrated that long-chain acylcarnitines can modulate carnitine transport. Specifically, stearoyl-L-carnitine has been shown to be an inhibitor of the Na⁺-dependent carnitine uptake in these cells. caymanchem.com This finding is significant as it suggests a potential mechanism by which elevated levels of long-chain acylcarnitines in the body could interfere with the normal reabsorption of carnitine in the kidneys.

Table 2: Research Findings in Human Proximal Convoluted Tubular (HPCT) Cells

Compound Concentration Duration Effect Reference
Stearoyl-L-carnitine 500 µM 30 min Inhibits Na⁺-dependent [³H]carnitine uptake by approximately 50% medchemexpress.com

Pancreatic Islets and MIN6 Cells

Pancreatic islets, specifically the beta cells within them, are central to glucose homeostasis through the secretion of insulin (B600854). The MIN6 cell line is a mouse pancreatic beta-cell line that retains glucose-stimulated insulin secretion (GSIS) and is a widely used model to study beta-cell physiology and dysfunction. nih.govnih.gov

Research has implicated long-chain acylcarnitines, including stearoylcarnitine, in the pathophysiology of beta-cell dysfunction, particularly in the context of type 2 diabetes. Studies have shown that stearoylcarnitine accumulates in the beta-cells of diabetic mice, which is correlated with a decrease in insulin content. nih.govmedchemexpress.com This accumulation is thought to lead to an energy deficiency and an arrest of insulin synthesis. The proposed mechanism involves the incomplete mitochondrial beta-oxidation of fatty acids, leading to a buildup of acylcarnitines that impairs both oxidative phosphorylation and depletes metabolites of the tricarboxylic acid (TCA) cycle. nih.govmedchemexpress.com

In vitro experiments using MIN6 cells have provided direct evidence for these detrimental effects.

Table 3: Research Findings in Pancreatic Islets and MIN6 Cells

Cell Type Compound Concentration Duration Effect Reference
MIN6 Cells Stearoylcarnitine 100 µM 2 hours Impairs mitochondrial energy metabolism medchemexpress.com
Pancreatic Islets (Wistar rats) Stearoylcarnitine 1 µM 25 min Significantly abolishes the stimulatory effect of a triterpene derivative on ⁴⁵Ca²⁺ influx medchemexpress.com

RAW264.7 Cells

RAW264.7 is a murine macrophage-like cell line that is extensively used in immunological research, particularly for studying inflammatory responses. nih.govnih.gov Macrophages are key players in the innate immune system and can be activated by stimuli such as lipopolysaccharide (LPS), leading to the production of inflammatory mediators like nitric oxide (NO). nih.gov

While direct studies focusing solely on the effect of this compound on RAW264.7 cells are not extensively detailed in the provided context, the general methodology for investigating the anti-inflammatory potential of compounds using this cell line is well-established. Typically, RAW264.7 cells are stimulated with LPS to induce an inflammatory response, which is quantified by measuring the production of markers like NO. nih.gov The compound of interest is then co-incubated with the cells to determine if it can inhibit this response. nih.gov Cell viability is also assessed, often using an MTT assay, to ensure that any observed reduction in inflammatory markers is not due to cytotoxicity. nih.govnih.gov

Given the known roles of long-chain acylcarnitines in modulating various cellular processes, future research could explore the potential immunomodulatory effects of this compound on macrophage function using the RAW264.7 cell model.

Table 4: General Research Approach with RAW264.7 Cells

Step Description Purpose Reference
1. Cell Culture RAW264.7 cells are cultured in appropriate media. To grow a sufficient number of cells for the experiment. nih.govnih.gov
2. Cell Viability Assay Cells are treated with various concentrations of the test compound. To determine non-toxic concentrations for subsequent experiments. nih.govnih.gov
3. LPS Stimulation Cells are treated with LPS in the presence or absence of the test compound. To induce an inflammatory response. nih.gov

Cancer Cell Lines in DNA Replication Studies

The study of DNA replication in cancer cells is crucial for understanding the mechanisms of tumorigenesis and for the development of novel anti-cancer therapies. Certain chemical compounds are investigated for their potential to selectively induce DNA re-replication in cancer cells, leading to cell death, while leaving normal cells unharmed. This compound has been identified as a compound of interest in this area of research. nih.gov

High-throughput screening assays are employed to identify molecules that can induce excess DNA replication in human cancer cells. nih.gov These assays are image-based and measure DNA content in the nuclei of intact cells, allowing for the identification of compounds that cause cells to have more than four genomic equivalents of DNA. nih.gov This state of excess DNA replication, or re-replication, is a hallmark of genomic instability and can trigger apoptotic pathways in cancer cells. nih.govmdpi.com

In a notable study, this compound was one of several compounds tested for its ability to induce excess DNA replication. The study utilized the SW480 human colon cancer cell line and the MCF10A non-tumorigenic breast epithelial cell line to differentiate between compounds that selectively affect cancer cells. nih.gov While some compounds induced DNA re-replication in both normal and cancer cells, others showed a degree of selectivity for cancer cells. nih.gov The research highlighted that many cancer cell lines, unlike normal cells, may rely on a single pathway to prevent DNA re-replication, making them vulnerable to compounds that disrupt this pathway. nih.gov

The table below summarizes the findings for this compound in a high-throughput screening assay for inducers of excess DNA replication.

CompoundCell LineActivityConcentration (µM)Log(G1)Log(G2)Log(S)
This compoundSW480I8.910-44-64
This compoundMCF10AI10---

Activity: I = Inconclusive. The Log(G1), Log(G2), and Log(S) values represent the logarithm of the cell counts in the G1, G2/M, and S phases of the cell cycle, respectively, relative to control cells. nih.gov

These studies are fundamental in identifying potential therapeutic agents that can exploit the inherent vulnerabilities in the DNA replication machinery of cancer cells. The selective induction of DNA re-replication remains a promising strategy for cancer treatment. nih.govmdpi.com

Ex Vivo and Perfusion Techniques

Ex vivo and perfusion techniques are invaluable tools in studying the metabolism and transport of substances across biological barriers under controlled laboratory conditions. These methods bridge the gap between in vitro cell culture experiments and in vivo studies in whole organisms.

Rat Heart Perfusion Models for Fatty Acid Metabolism

Isolated perfused rat heart models are instrumental in investigating cardiac fatty acid metabolism. In these models, the heart is surgically removed from a rat and kept viable in an apparatus that perfuses it with a nutrient-rich solution, allowing researchers to study metabolic processes in a controlled environment.

One area of investigation is the chain elongation of fatty acids within the heart muscle. Studies have utilized stable isotope-labeled fatty acids, such as hexadecanoic-16,16,16-d3 acid (a labeled form of palmitate), to trace their metabolic fate. nih.gov When rat hearts were perfused with this labeled palmitate, researchers observed the formation of not only labeled palmitoylcarnitine (B157527) but also labeled stearoylcarnitine. nih.gov This finding indicates that the perfused palmitate underwent chain elongation to form stearate, which was then esterified to carnitine. nih.gov

The analysis of acylcarnitines is typically performed using techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) after derivatization. nih.gov The near-equal isotopic enrichment of both palmitoylcarnitine and stearoylcarnitine suggested that the newly formed stearoyl-CoA has ready access to the mitochondrial enzyme carnitine palmitoyltransferase for the synthesis of stearoylcarnitine. nih.gov This demonstrates that the majority of the stearoylcarnitine observed was derived directly from the perfused palmitate, highlighting the heart's capacity for fatty acid chain elongation. nih.gov

Rat Intestinal and Nasal Mucosae Perfusion

In situ perfusion of rat intestinal and nasal mucosae is a widely used technique to evaluate the absorption and permeability of drugs and other compounds. This method involves isolating a segment of the intestine or the nasal cavity and perfusing it with a solution containing the substance of interest.

This compound, along with other acylcarnitines, has been investigated for its potential to enhance the absorption of therapeutic agents, such as the antiviral drug acyclovir (B1169). nih.gov Studies have shown that while this compound by itself had a negligible effect on acyclovir absorption in the rat intestine, its combination with a bile salt, sodium glycocholate, in a mixed micellar solution significantly increased the permeability of acyclovir across the colonic and nasal mucosae. nih.gov

The table below presents the apparent permeability coefficients (Papp) of acyclovir in the presence of various absorption promoters in different segments of the rat intestine and in the nasal cavity.

Perfusion SegmentAbsorption PromoterApparent Permeability (Papp) (cm/sec x 10⁻⁵)
Nasal Cavity (N)NaGC-PCC Mixed Micelles10.54 ± 0.62
Duodenum (D)NaGC-PCC Mixed Micelles6.82 ± 0.30
Lower Jejunum & Ileum (LJ)NaGC-PCC Mixed Micelles2.90 ± 0.08
Colon (C)NaGC-PCC Mixed Micelles2.54 ± 0.14
Upper Jejunum (UJ)NaGC-PCC Mixed Micelles2.30 ± 0.22

NaGC: Sodium Glycocholate; PCC: Palmitoyl-DL-carnitine chloride. The data for this compound in mixed micelles showed significant enhancement in the colon and nasal cavity. nih.gov

These perfusion studies are crucial for understanding how formulation strategies, such as the use of mixed micelles containing acylcarnitines, can improve the delivery of poorly absorbed drugs across mucosal barriers.

Untargeted Metabolomics

Untargeted metabolomics is a powerful analytical approach used to comprehensively profile a wide range of small molecule metabolites in a biological sample. This technique is particularly valuable for identifying biomarkers and understanding the metabolic pathways affected in various physiological and pathological states.

In the context of this compound, untargeted metabolomics plays a role in the broader analysis of acylcarnitines, which are key intermediates in fatty acid metabolism. nih.gov The analytical methods most commonly employed for metabolomics profiling are based on mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS) for enhanced separation and sensitivity. nih.gov

While direct-infusion tandem mass spectrometry (DI-MS/MS) has been a legacy technique for screening for inborn errors of metabolism related to fatty acid oxidation, it provides limited structural information about the detected acylcarnitines. nih.gov Modern LC-MS/MS methods allow for the separation of isomeric species and provide more detailed structural insights, which is crucial for the accurate identification and quantification of specific acylcarnitines like stearoylcarnitine. nih.gov

The accurate annotation and reporting of acylcarnitines in metabolomics studies are essential. Systematic nomenclature and the use of databases like LIPID MAPS and the Human Metabolome Database help to standardize the data and facilitate biological interpretation. nih.govhmdb.ca Untargeted metabolomics studies have been instrumental in identifying altered levels of stearoylcarnitine in various conditions. For instance, plasma levels of stearoyl-L-carnitine have been found to be decreased in patients with chronic fatigue syndrome and increased in those with end-stage renal disease. caymanchem.com

Computational Approaches for Target Discovery

Computational approaches are increasingly being utilized in the early stages of drug discovery and for identifying the molecular targets of bioactive compounds. These in silico methods can predict the potential interactions between a compound and biological macromolecules, thereby guiding further experimental validation.

While specific computational studies focusing solely on this compound for target discovery are not extensively detailed in the provided context, the general principles of computational target discovery can be applied. These approaches often involve screening the chemical structure of a compound against large databases of protein structures to predict binding affinities and potential biological activities.

For a molecule like this compound, computational methods could be used to:

Predict potential protein targets: By comparing its structure to known ligands of various proteins, it may be possible to identify enzymes, transporters, or receptors with which it might interact.

Elucidate mechanisms of action: If a compound is found to have a particular biological effect, such as inducing DNA re-replication, computational docking studies could help to identify the specific protein(s) involved in that process that are targeted by the compound.

Guide lead optimization: If this compound or a similar molecule shows promise as a therapeutic agent, computational models can be used to design derivatives with improved potency, selectivity, and pharmacokinetic properties.

The integration of computational approaches with experimental data from high-throughput screening and metabolomics can accelerate the process of target identification and validation for compounds like this compound.

Applications in Pharmaceutical Research and Drug Delivery Enhancement

Role in Mucosal Permeation Enhancement

The primary challenge in the oral and nasal delivery of many drugs is their poor permeability across the mucosal epithelium. DL-Stearoylcarnitine chloride has been investigated as a permeation enhancer, an agent that can transiently increase the permeability of these membranes to allow for greater drug absorption.

Research has demonstrated that this compound (SCC) can act synergistically with bile salts to significantly improve drug absorption. researchgate.netresearchgate.net Studies investigating the permeation of the antiviral drug acyclovir (B1169) found that SCC or the bile salt sodium glycocholate (NaGC) alone produced negligible enhancement in drug absorption across rat intestinal and nasal mucosae. researchgate.netresearchgate.net However, when combined, the mixed micellar solutions of NaGC and SCC were able to significantly increase the mucosal membrane's permeability to acyclovir. researchgate.netresearchgate.net This synergistic effect highlights the importance of the specific interaction between the acylcarnitine and the bile salt in forming mixed micelles, which are more effective as absorption promoters than the individual components. researchgate.netresearchgate.net

The absorption-enhancing effect of bile salt-acylcarnitine mixed micelles is not uniform across all mucosal surfaces, showing significant site-dependency. For the mixed micelles containing this compound and sodium glycocholate, the permeability enhancement for acyclovir was most pronounced in the colon and the nasal cavity. researchgate.netresearchgate.net In contrast, other acylcarnitines, such as DL-octanoylcarnitine chloride (OCC), were ineffective in the nasal cavity, underscoring the influence of the acyl chain length on the site of action. researchgate.netresearchgate.net

While specific concentration-dependent data for this compound is not detailed in the referenced abstracts, studies on the closely related palmitoyl-DL-carnitine chloride (PCC) illustrate this principle. The apparent permeability of acyclovir was shown to be dependent on the concentration of PCC in the mixed micelle formulation. Furthermore, the efficacy of PCC-NaGC mixed micelles varied significantly depending on the intestinal or nasal absorption site, as detailed in the table below.

Apparent Acyclovir Permeability (Papp) in Rats Using NaGC-PCC Mixed Micelles researchgate.net
Absorption SiteApparent Permeability (Papp) (cm/sec x 10⁻⁵)
Nasal Cavity (N)10.54 ± 0.62
Duodenum (D)6.82 ± 0.30
Lower Jejunum and Ileum (LJ)2.90 ± 0.08
Colon (C)2.54 ± 0.14
Upper Jejunum (UJ)2.30 ± 0.22

Note: The data in this table pertains to Palmitoyl-DL-carnitine chloride (PCC), a related acylcarnitine, and is presented to illustrate the site-dependent permeability enhancement by bile salt-acylcarnitine mixed micelles.

Exploration in Self-Nanoemulsifying Systems (SNES) for Drug Solubility

Self-nanoemulsifying drug delivery systems (SNEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid. This process can significantly enhance the solubility and oral bioavailability of poorly water-soluble drugs. The formulation components, particularly the choice of lipids and surfactants, are critical to the system's performance.

While various lipid-based excipients are the cornerstone of SNEDDS, specific research detailing the incorporation or evaluation of this compound within SNEDDS formulations is not widely documented in the reviewed scientific literature. Its amphiphilic nature suggests a theoretical potential for use as a surfactant or co-surfactant, but dedicated studies to explore this application have not been identified.

Development of Lipid-Based Nanoparticles for Drug Delivery

Lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are advanced drug delivery platforms. nih.govnih.gov SLNs are formulated with solid lipids, while NLCs are a second-generation system that incorporates a blend of solid and liquid lipids, creating a less-ordered lipid matrix that can improve drug loading and stability. nih.govmdpi.com These nanoparticles are designed to encapsulate therapeutic agents, protect them from degradation, and facilitate their delivery. nih.gov

The selection of lipids is fundamental to the physical characteristics and stability of these nanoparticles. nih.gov A wide array of compounds, including fatty alcohols, waxes, and triglycerides, are commonly used as the solid lipid matrix. nih.gov this compound has been listed among a wide range of potential pharmaceutical excipients for an oral parathyroid hormone-containing composition. google.com However, detailed research focusing on the development and characterization of SLNs or NLCs using this compound as a primary lipid component or surfactant is not extensively available in the scientific literature.

Future Research Directions and Unaddressed Questions

Elucidation of Detailed Mechanistic Pathways

While it is known that stearoylcarnitine (B3060342) is involved in the transport of stearic acid into the mitochondria for beta-oxidation, the precise molecular mechanisms governing its downstream effects, particularly in pathological states, remain to be fully elucidated. nih.gov Future research should focus on several key areas:

Interaction with Cellular Signaling Cascades: Investigations have suggested that long-chain acylcarnitines can modulate various signaling pathways. For instance, stearoylcarnitine has been implicated as a protein kinase C (PKC) inhibitor. medchemexpress.com Further studies are needed to confirm and characterize the specific isoforms of PKC affected and the downstream consequences of this inhibition in different cell types.

Impact on Ion Channels: Long-chain acylcarnitines have been shown to affect the function of cardiac ion channels, which can contribute to arrhythmias. frontiersin.org The specific effects of stearoylcarnitine on different ion channels, such as calcium and potassium channels, in cardiomyocytes and other cell types need to be systematically investigated.

Modulation of Gene Expression: It is plausible that stearoylcarnitine or its metabolites could influence gene expression related to lipid metabolism, inflammation, and cellular stress. Transcriptomic studies in response to varying levels of stearoylcarnitine could reveal novel regulatory networks.

A study on rat hearts demonstrated that perfused palmitate can be elongated to form stearoylcarnitine, suggesting an active fatty acid chain elongation pathway within the heart muscle. nih.govnih.gov Further investigation is required to understand the subcellular localization and metabolic significance of this pathway. nih.gov

Comprehensive Isomer-Specific Functional Characterization

DL-stearoylcarnitine chloride is a racemic mixture, containing both the L- and D-isomers. The biological functions of acylcarnitines are generally attributed to the L-isomer, which is the naturally occurring and biologically active form. caymanchem.commedchemexpress.com However, the specific roles and potential effects of the D-isomer remain largely unexplored. It is crucial to:

Separately Characterize L- and D-Isomers: Future studies must differentiate between the effects of L-stearoylcarnitine and D-stearoylcarnitine. This will require the synthesis or purification of the individual isomers to test their distinct biological activities.

Investigate Potential "Off-Target" Effects of the D-Isomer: The D-isomer may have unique biological effects or could potentially interfere with the metabolism and function of the L-isomer. Understanding these interactions is critical, especially if considering therapeutic interventions targeting acylcarnitine metabolism.

The development of analytical methods that can distinguish between these isomers is a critical prerequisite for this line of research. cas.cz

Advanced Analytical Method Development for Structural Elucidation

Accurate and comprehensive analysis of acylcarnitines in biological samples is fundamental to understanding their roles in health and disease. creative-proteomics.com While mass spectrometry (MS) based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the current gold standard for acylcarnitine profiling, there are still areas for improvement. metwarebio.comnih.gov

Enhanced Isomer Separation: Developing robust and routine analytical methods to separate and quantify individual stereoisomers (L- and D-) of stearoylcarnitine is a high priority. cas.cz

Improved Sensitivity and Specificity: Continued advancements in mass spectrometry technology will enable the detection of very low abundance acylcarnitine species and provide more detailed structural information, helping to distinguish between isomers and isobars. cas.czacs.org

High-Throughput Analysis: The development of faster and more automated analytical platforms will facilitate large-scale metabolomic studies, which are essential for identifying subtle changes in acylcarnitine profiles associated with disease. nih.gov

Paper spray mass spectrometry is an emerging technique that allows for the direct and quantitative analysis of underivatized acylcarnitines in biological matrices like serum and whole blood, offering a simplified and rapid protocol. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic view of the role of stearoylcarnitine in complex biological systems, it is essential to integrate metabolomic data with other "omics" data, such as genomics, transcriptomics, and proteomics. This systems biology approach can help to:

Identify Genetic Determinants of Stearoylcarnitine Levels: Genome-wide association studies (GWAS) can identify genetic variants that influence circulating and tissue levels of stearoylcarnitine.

Link Altered Stearoylcarnitine Levels to Transcriptional and Proteomic Changes: By correlating stearoylcarnitine concentrations with changes in gene and protein expression, researchers can uncover the molecular pathways that are perturbed by altered acylcarnitine metabolism.

Construct Predictive Models of Disease: Integrating multi-omics data can lead to the development of more accurate predictive models for diseases where stearoylcarnitine is a potential biomarker, such as cardiovascular disease and metabolic disorders. ahajournals.orgresearchgate.net

A multi-omics approach in rat offspring exposed to gestational diabetes revealed stearoylcarnitine as a novel biomarker of cardiometabolic disease development, implicating mitochondrial oxidative metabolism as a key mechanistic link. ahajournals.orgresearchgate.net

Therapeutic Target Validation Based on Biomarker Discoveries

The identification of stearoylcarnitine as a biomarker in various diseases, including heart failure, Parkinson's disease, and certain cancers, opens up the possibility of targeting its metabolic pathway for therapeutic benefit. medchemexpress.comfrontiersin.orgjacc.org Future research in this area should focus on:

Validating Stearoylcarnitine as a Causal Factor: It is crucial to move beyond correlation and establish whether elevated or decreased levels of stearoylcarnitine are a cause or a consequence of the disease. This can be achieved through studies in animal models where the enzymes involved in stearoylcarnitine metabolism are genetically or pharmacologically manipulated.

Identifying and Testing Modulators of Stearoylcarnitine Metabolism: Research should focus on identifying and developing small molecules that can modulate the enzymes involved in the synthesis and breakdown of stearoylcarnitine, such as carnitine palmitoyltransferase (CPT) and acyl-CoA synthetases. jacc.orgmdpi.com

Preclinical and Clinical Studies: Promising therapeutic strategies targeting stearoylcarnitine metabolism will need to be rigorously tested in preclinical animal models and eventually in human clinical trials to assess their safety and efficacy. bioenergetics-communications.org

The accumulation of long-chain acylcarnitines is a hallmark of several metabolic diseases, and understanding the mechanisms behind their accumulation is key for developing future therapies. bioenergetics-communications.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing DL-Stearoylcarnitine chloride in academic laboratories?

  • Methodological Answer : Synthesis typically involves esterification of L-carnitine with stearoyl chloride under anhydrous conditions, followed by purification via reversed-phase HPLC. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation and mass spectrometry (MS) for molecular weight validation. Purity assessment should include high-resolution LC-MS with ≥95% purity thresholds. Ensure solvent removal under inert gas to prevent oxidation .

Q. How can this compound be detected and quantified in biological samples?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for high sensitivity. Optimize ionization parameters (e.g., ESI+ mode) and employ isotopic internal standards (e.g., deuterated carnitine analogs) to correct for matrix effects. Validate methods using spiked biological matrices (plasma, tissue homogenates) with recovery rates of 85–115% .

Q. What is the role of this compound in lipid metabolism, and how can this be experimentally validated?

  • Methodological Answer : Investigate its function in fatty acid β-oxidation using knockout cell models (e.g., CRISPR-mediated CPT1A deletion) and measure acyl-carnitine accumulation via targeted metabolomics. Supplementation assays in mitochondrial isolates can assess carnitine shuttle efficiency, with oxygen consumption rate (OCR) as a key endpoint .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic effects of this compound across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., tissue specificity, dosage regimes). Replicate experiments under standardized conditions, ensuring matched sample types (e.g., skeletal muscle vs. liver) and controlling for dietary carnitine intake. Use multi-omics integration (transcriptomics + metabolomics) to contextualize pathway-specific discrepancies .

Q. What experimental designs are optimal for studying this compound’s therapeutic potential in cancer models?

  • Methodological Answer : Employ patient-derived xenograft (PDX) models or 3D tumor spheroids to test its effects on cancer stem cell viability. Combine with AGK2 (a related compound) to assess synergistic inhibition of tumor growth. Monitor acyl-carnitine profiles via untargeted metabolomics and validate findings with Seahorse assays for mitochondrial dysfunction .

Q. How can researchers investigate the interaction between this compound and other lipid species in disease-associated metabolic reprogramming?

  • Methodological Answer : Use lipidomics platforms (e.g., MALDI-TOF) to profile co-occurring lipid classes (e.g., lysoPCs, ceramides) in disease models. Apply correlation networks and machine learning (e.g., random forests) to identify predictive biomarkers. Validate mechanistic links via siRNA knockdown of carnitine-acyltransferase enzymes and subsequent rescue experiments .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in vitro?

  • Methodological Answer : Fit data to a four-parameter logistic curve (Hill equation) using nonlinear regression. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For heterogeneous responses (e.g., bimodal activity), apply cluster analysis or Gaussian mixture models to subgroup data .

Q. How should researchers address variability in this compound concentrations across biological replicates?

  • Methodological Answer : Normalize data to total protein content or internal standards. Apply mixed-effects models to account for batch variability. Use coefficient of variation (CV) thresholds (<15% for technical replicates; <30% for biological replicates) to exclude outliers .

Key Data from Literature

Study Focus This compound Concentration Method Reference
Chicken muscle metabolomics1.81764 (relative abundance)LC-MS/MS
Cancer stem cell inhibitionSynergy with AGK2 (IC₅₀ reduced by 40%)PDX models

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.